OTS514

Descripción general

Descripción

OTS514 es un inhibidor altamente potente de la enzima quinasa de proteína de origen de células T asesinas activadas por linfoquinas (TOPK). Este compuesto es conocido por sus significativas propiedades anticancerígenas, particularmente en la inhibición del crecimiento de células cancerosas positivas a TOPK. This compound ha mostrado resultados prometedores en estudios preclínicos, lo que lo convierte en un posible candidato para la terapia del cáncer .

Métodos De Preparación

La síntesis de OTS514 implica varios pasos, comenzando con la preparación de la estructura central, que es un derivado de tien[2,3-c]quinolin-4(5H)-ona. La ruta sintética normalmente incluye la formación del núcleo de tienquinolina, seguido de la funcionalización en posiciones específicas para introducir los sustituyentes deseados. Las condiciones de reacción a menudo implican el uso de bases fuertes, temperaturas altas y solventes específicos para obtener el producto deseado con alta pureza .

Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimización para la producción a gran escala. Esto puede incluir el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar una calidad y un rendimiento consistentes .

Análisis De Reacciones Químicas

OTS514 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados, que pueden tener diferentes actividades biológicas.

Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en this compound, lo que puede alterar su actividad y selectividad.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos o electrófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of OTS514 span several domains within scientific research:

- Cancer Biology : this compound is utilized to study the role of TOPK in cancer cell proliferation and apoptosis. It has shown efficacy in reducing the viability of cancer cells across multiple types.

- Therapeutic Development : The compound is being explored as a potential therapeutic agent for various cancers, with ongoing studies assessing its effectiveness and safety.

- Molecular Imaging : Fluorescently labeled versions of this compound are being developed for tumor imaging, enhancing intraoperative visualization of tumors.

Oral Squamous Cell Carcinoma

A study demonstrated that this compound significantly suppressed the proliferation of oral squamous carcinoma cells by downregulating E2F target genes. The compound also induced apoptosis, highlighting its potential in developing targeted therapies for oral cancers .

Multiple Myeloma

Research indicated that this compound exhibited potent anti-myeloma effects, inducing cell cycle arrest and apoptosis at nanomolar concentrations. In mouse models, this compound reduced tumor size significantly, confirming its therapeutic potential against multiple myeloma .

Psoriasis Treatment

Recent studies have shown that topical application of this compound can suppress psoriatic lesions by targeting elevated TOPK levels in keratinocytes. This application opens avenues for treating inflammatory skin conditions .

Data Tables

Mecanismo De Acción

OTS514 ejerce sus efectos inhibiendo específicamente la actividad de TOPK, una quinasa involucrada en la regulación del ciclo celular y la apoptosis. Al unirse al sitio activo de TOPK, this compound previene su fosforilación y la activación subsiguiente de las vías de señalización corriente abajo. Esta inhibición conduce al arresto del ciclo celular y la apoptosis en las células cancerosas positivas a TOPK. Los objetivos moleculares y las vías involucradas incluyen el factor de transcripción FOXM1, la señalización de AKT y otros factores prosupervivencia .

Comparación Con Compuestos Similares

OTS514 es único en su alta potencia y selectividad para la inhibición de TOPK. Los compuestos similares incluyen:

OTS964: Otro potente inhibidor de TOPK con propiedades anticancerígenas similares.

HI-TOPK-032: Un inhibidor de TOPK de primera generación con menor potencia en comparación con this compound.

ADA-07:

Estos compuestos comparten la característica común de dirigirse a TOPK, pero difieren en su potencia, selectividad y propiedades farmacocinéticas. This compound destaca por su alta potencia y eficacia en modelos preclínicos de cáncer .

Actividad Biológica

OTS514 is a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), which has garnered attention for its significant biological activity against various cancer types, particularly in hematological malignancies like multiple myeloma (MM) and solid tumors. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on cell proliferation and apoptosis, and relevant case studies.

TOPK is a serine/threonine kinase involved in cell proliferation, survival, and tumor progression. This compound functions by inhibiting TOPK activity, leading to several downstream effects:

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, preventing progression to the S phase. This was evidenced by studies showing an enriched population of cells with sub-G1 DNA content indicative of apoptosis following treatment with this compound .

- Induction of Apoptosis : The compound significantly increases apoptotic markers such as caspase-3/7 activity and PARP cleavage. In multiple myeloma cells, this compound treatment resulted in a marked increase in apoptosis rates compared to untreated controls .

- Gene Expression Modulation : Treatment with this compound alters the expression of genes related to cell cycle regulation and apoptosis. Specifically, it suppresses E2F target genes associated with cell proliferation .

Effects on Cancer Cell Lines

This compound has been tested across various cancer cell lines, demonstrating its efficacy in reducing cell viability and promoting apoptosis:

Case Studies

Several studies have demonstrated the clinical relevance of this compound:

- Multiple Myeloma : A study evaluated the effects of this compound on human myeloma cell lines (HMCL). Results showed that this compound effectively induced apoptosis in CD138+ plasma cells while sparing normal hematopoietic cells. The combination of this compound with lenalidomide exhibited synergistic effects, enhancing overall cytotoxicity against myeloma cells .

- Oral Squamous Cell Carcinoma (OSCC) : In vitro experiments with OSCC cell lines revealed that this compound significantly decreased cell survival in a dose-dependent manner. Additionally, it increased the number of apoptotic cells and activated caspases involved in the apoptotic pathway. In vivo studies using immunodeficient mice demonstrated that this compound could suppress tumor growth derived from OSCC cells .

- Hematological Malignancies : Research on leukemia models indicated that this compound inhibited proliferation in hematopoietic cell lines expressing BCR/ABL mutations. The compound was shown to reduce colony formation in CD34-positive cells derived from patients with chronic myeloid leukemia (CML) and lymphoma .

Propiedades

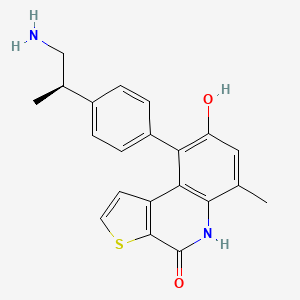

IUPAC Name |

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLNMOJNONWOY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is OTS514 and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of T-lymphokine-activated killer cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). [, , , , , , , , , , , , ] TOPK is a serine/threonine kinase overexpressed in various cancers and implicated in tumor cell proliferation, survival, and stemness. [, , , , ] this compound binds to the ATP-binding pocket of TOPK, inhibiting its kinase activity. [] This inhibition leads to downstream effects like cell cycle arrest, apoptosis induction, and suppression of oncogenic signaling pathways like FOXM1, AKT, p38 MAPK, and NF-κB. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C20H19N3O2S, and its molecular weight is 365.45 g/mol. []

Q3: How effective is this compound in preclinical models of cancer?

A3: Preclinical studies demonstrate potent anti-tumor activity of this compound in various cancer models. For instance, in multiple myeloma models, this compound induced cell cycle arrest and apoptosis at nanomolar concentrations, suppressed the growth of myeloma cells in vitro, and significantly reduced tumor size in a xenograft mouse model. [] Similar anti-tumor effects were observed in models of ovarian cancer, small cell lung cancer, osteosarcoma, and non-small cell lung cancer. [, , , ]

Q4: Has this compound shown efficacy in any specific genetic subtypes of cancers?

A4: Interestingly, research indicates that this compound exhibits preferential activity against acute myeloid leukemia (AML) cells harboring FLT3-ITD mutations. [, ] this compound treatment decreased cell viability, increased cell differentiation and apoptosis in primary blasts from patients relapsed after FLT3 inhibitor treatment. [] These findings suggest TOPK as a potential therapeutic target for this aggressive AML subtype.

Q5: Are there any biomarkers that can predict the efficacy of this compound?

A5: While specific biomarkers for predicting this compound efficacy are still under investigation, high TOPK expression levels in tumor tissues have been linked to increased sensitivity to this compound treatment and poor prognosis in various cancers, including ovarian cancer, osteosarcoma, and multiple myeloma. [, , ] Further research is needed to validate and expand upon these findings and identify other potential predictive biomarkers.

Q6: What are the potential limitations or challenges associated with this compound as a therapeutic agent?

A6: Despite its promising preclinical activity, the clinical translation of this compound faces challenges. Limited information is available regarding its pharmacokinetics, pharmacodynamics, potential long-term toxicity, and resistance mechanisms. [, , ] Further research is crucial to optimize its pharmacological properties, evaluate its safety profile, determine appropriate dosing strategies, and overcome potential resistance mechanisms to enhance its clinical applicability.

Q7: How does this compound compare to other TOPK inhibitors?

A7: While this compound is one of the most widely studied TOPK inhibitors, other compounds targeting TOPK are also being investigated. [] Direct comparisons between this compound and these other inhibitors are limited in the provided research. Future studies should focus on comparing the efficacy, selectivity, pharmacological properties, and toxicity profiles of different TOPK inhibitors to identify the most promising candidates for clinical development.

Q8: What are the future directions for research on this compound?

A8: Future research on this compound should focus on:

- Pharmacological Optimization: Enhancing the pharmacokinetic and pharmacodynamic properties of this compound through formulation strategies or chemical modifications to improve its stability, solubility, bioavailability, and target specificity. [, ]

- Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound and developing strategies to overcome them, such as combination therapies with other targeted agents or chemotherapies. []

- Biomarker Development: Identifying and validating biomarkers that can predict response to this compound treatment, monitor treatment response, and identify potential adverse effects. []

- Drug Delivery Systems: Exploring novel drug delivery systems to enhance the targeted delivery of this compound to tumor cells, improve its therapeutic index, and minimize potential off-target effects. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.